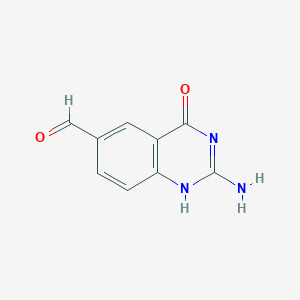
3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride is a complex organic compound with the molecular formula C21H24O6N3Cl. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride involves multiple steps. One common method starts with the preparation of key intermediates, such as 6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is then reacted with 3-aminobenzoic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
科学的研究の応用
3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways. By blocking these pathways, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Uniqueness
What sets 3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)benzoic acid hydrochloride apart from these similar compounds is its unique structure, which provides distinct binding properties and potentially different therapeutic effects. Its specific substituents and functional groups contribute to its unique chemical and biological activities .
特性
IUPAC Name |
3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6.ClH/c1-27-6-8-29-18-11-16-17(12-19(18)30-9-7-28-2)22-13-23-20(16)24-15-5-3-4-14(10-15)21(25)26;/h3-5,10-13H,6-9H2,1-2H3,(H,25,26)(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBSCPGGLDYOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(=O)O)OCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B8132426.png)


